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Compound of Interest

Compound Name: Posaconazole inter-8

Cat. No.: B599603 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

a key intermediate in the synthesis of the antifungal agent Posaconazole, commonly referred to

as "Posaconazole inter-8". This intermediate is chemically identified as (5R-cis)-Toluene-4-

sulfonic acid 5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl

ester, with the CAS number 149809-43-8.[1][2][3]

For researchers, scientists, and drug development professionals, understanding the

spectroscopic signature of this intermediate is crucial for ensuring the purity, identity, and

quality of the final active pharmaceutical ingredient (API). This guide will delve into the Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound, explaining

the experimental rationale and the interpretation of the resulting spectra.

Introduction to Posaconazole and its Key
Intermediate
Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and

prophylaxis of invasive fungal infections.[4][5][6] Its synthesis is a multi-step process involving

several key intermediates. "Posaconazole inter-8" is a critical building block in this synthetic

pathway.[7][8][9] The precise stereochemical and structural integrity of this intermediate directly

impacts the efficacy and safety of the final drug product. Therefore, rigorous spectroscopic

analysis is paramount.

Below is the chemical structure of Posaconazole inter-8:
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Figure 1: Chemical Structure of Posaconazole inter-8.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

a compound. For Posaconazole inter-8, both ¹H and ¹³C NMR are essential for confirming its

identity and purity.

Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:

Acquire the spectrum at a standard temperature (e.g., 25 °C).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to the

molecular structure.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Analyze the chemical shifts to identify the different carbon environments.
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Data Interpretation and Expected Spectra
The following tables summarize the expected chemical shifts for the key protons and carbons

in the structure of Posaconazole inter-8. These are predictive values based on the chemical

environment of the nuclei and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data for Posaconazole inter-8

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 s 1H Triazole-H

~7.9 s 1H Triazole-H

~7.8 d 2H Aromatic-H (tosyl)

~7.4 d 2H Aromatic-H (tosyl)

~7.2-6.8 m 3H
Aromatic-H

(difluorophenyl)

~4.5 m 2H -CH₂-N (triazole)

~4.2 m 2H -O-CH₂-

~2.5 m 1H -CH- (tetrahydrofuran)

~2.4 s 3H -CH₃ (tosyl)

~2.3-2.1 m 2H
-CH₂-

(tetrahydrofuran)

Table 2: Predicted ¹³C NMR Data for Posaconazole inter-8
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Chemical Shift (δ, ppm) Assignment

~160-165 Aromatic C-F

~150-155 Aromatic C-F

~145 Aromatic C (tosyl)

~145 Triazole-C

~133 Aromatic C (tosyl)

~130 Aromatic C-H (tosyl)

~128 Aromatic C-H (tosyl)

~128 Aromatic C-H (difluorophenyl)

~111 Aromatic C-H (difluorophenyl)

~104 Aromatic C-H (difluorophenyl)

~85 C (tetrahydrofuran)

~70 -O-CH₂-

~55 -CH₂-N (triazole)

~40 -CH- (tetrahydrofuran)

~35 -CH₂- (tetrahydrofuran)

~21 -CH₃ (tosyl)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Posaconazole inter-8
and to gain structural information through its fragmentation pattern.

Experimental Protocol: Electrospray Ionization-Mass
Spectrometry (ESI-MS)
Objective: To confirm the molecular weight and study the fragmentation of the molecule.
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Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

MS Acquisition:

Acquire the full scan mass spectrum in positive ion mode to observe the protonated

molecule [M+H]⁺.

The expected monoisotopic mass of C₂₁H₂₁F₂N₃O₄S is 449.12.[2]

MS/MS Fragmentation Analysis:

Select the [M+H]⁺ ion for collision-induced dissociation (CID).

Acquire the product ion spectrum to observe the characteristic fragment ions.

Data Interpretation and Fragmentation Pathway
The ESI-MS spectrum in positive ion mode should show a prominent peak for the protonated

molecule [M+H]⁺ at m/z 450.1. The fragmentation pattern in the MS/MS spectrum will be key to

confirming the structure.

Fragmentation Pathway

[M+H]⁺
m/z 450.1

Loss of Tosyl Group
(-155 Da)

CID m/z 295.1 Loss of Triazole
(-69 Da) m/z 226.1

Click to download full resolution via product page

Figure 2: Proposed Fragmentation Pathway for Posaconazole inter-8.
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Table 3: Expected Key Fragment Ions in ESI-MS/MS

m/z Proposed Fragment

450.1 [M+H]⁺

295.1 [M - C₇H₇SO₂]⁺

226.1 [M - C₇H₇SO₂ - C₂H₃N₃]⁺

155.1 [C₇H₇SO₂]⁺

82.1 [C₂H₄N₃]⁺ (protonated triazole)

Conclusion
The spectroscopic analysis of Posaconazole inter-8 using NMR and MS is a critical quality

control step in the manufacturing of Posaconazole. The data presented in this guide provide a

baseline for the expected spectroscopic signatures of this key intermediate. Adherence to

rigorous analytical protocols ensures the production of a safe and effective final drug product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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